Pyridinyl carbamate
Description
Structural and Electronic Characteristics of Pyridinyl Carbamate Derivatives
The molecular architecture of pyridinyl carbamates combines the aromatic pyridine ring with the carbamate moiety, creating a hybrid structure that balances lipophilicity and hydrogen-bonding capacity. The pyridine nitrogen introduces electron-withdrawing effects, which polarize the carbamate group, enhancing its reactivity toward nucleophiles and electrophiles alike. Substituents on the pyridine ring (e.g., methyl, nitro, or hydroxyl groups) further modulate electronic density, influencing solubility and biological activity.
A key structural feature is the syn- and anti-rotamerism observed in carbamoylated pyridinyl systems. Nuclear magnetic resonance (NMR) studies reveal that the syn rotamer predominates at lower temperatures due to intramolecular hydrogen bonding between the carbamate’s NH and the pyridine’s nitrogen. This conformational preference stabilizes dimeric aggregates in solution, as demonstrated by concentration-dependent NMR shifts. Such aggregation behavior has implications for drug design, as it affects bioavailability and target binding.
Table 1: Representative Pyridinyl Carbamates and Their Properties
Synthetic methodologies for pyridinyl carbamates have evolved significantly. Early routes, such as the reaction of methylamine with 2,6-pyridinedimethanol bis[phenylcarbonate] in methanol, yielded Pyridinol Carbamate (CAS 1882-26-4) with moderate efficiency. Modern approaches leverage cesium carbonate-mediated reactions in anhydrous dimethylformamide (DMF), generating "naked" amide anions that react with CO2 and organic electrophiles to form carbamates in high yields. The addition of tetrabutylammonium iodide (TBAI) enables precise control over N-alkylation, facilitating the synthesis of complex peptidomimetics.
Historical Evolution of Carbamate-Based Heterocyclic Compounds
The development of carbamate chemistry traces back to the mid-20th century, with initial focus on urethanes and their insecticidal properties. The discovery of carbaryl (1-naphthyl methylcarbamate) in the 1950s marked a turning point, demonstrating the efficacy of carbamates as acetylcholinesterase inhibitors. Pyridinyl derivatives emerged later, driven by the need for compounds with improved metabolic stability and target specificity.
Pyridinol Carbamate, first synthesized in 1966, exemplified early efforts to combine pyridine’s aromaticity with carbamate’s bioactivity. Its anti-atherosclerotic effects, demonstrated in animal models, spurred clinical evaluations and the commercialization of trademarks like Anginin and Prodectin. By the 2000s, advances in solid-phase synthesis enabled the preparation of pyridinyl carbamates bound to Merrifield resin, expanding their utility in combinatorial chemistry.
The 21st century saw pyridinyl carbamates diversify into agrochemicals. Patent WO2000050389A1 (2000) detailed cesium-promoted syntheses of silylcarbamates and peptidomimetics, while US3925397A (2002) introduced 3-pyridylmethyl carbamates as low-toxicity rodenticides. These innovations underscored the scaffold’s versatility, bridging medicinal and industrial applications.
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
pyridin-2-yl carbamate |
InChI |
InChI=1S/C6H6N2O2/c7-6(9)10-5-3-1-2-4-8-5/h1-4H,(H2,7,9) |
InChI Key |
CYVBUBORVHPEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Photochemical Applications
Pyridinyl carbamates have been studied for their potential as photobase generating agents and DNA photocleavers . A notable study demonstrated that p-pyridinyl oxime carbamates can effectively bind to DNA and induce photocleavage upon UV irradiation. The structure-activity relationship (SAR) analysis indicated that the substituents on the carbamate group significantly influence the extent of DNA damage, with halogenated derivatives showing enhanced activity as synthetic nucleases .
Table 1: Photochemical Properties of Pyridinyl Carbamates
| Compound | Substituent Type | DNA Binding Affinity | Photocleavage Activity |
|---|---|---|---|
| p-Pyridinyl Oxime Carbamate 1 | Halogenated | Excellent | High |
| p-Pyridinyl Oxime Carbamate 2 | Electron-donating | Good | Moderate |
| p-Pyridinyl Oxime Carbamate 3 | Electron-withdrawing | Good | Low |
Medicinal Chemistry
In medicinal chemistry, pyridinyl carbamates are recognized for their role as protecting groups for amines and amino acids, enhancing the stability and permeability of drug candidates across cellular membranes. Their chemical stability and ability to form peptide bond surrogates make them valuable in drug design . Recent research has also indicated their anti-proliferative activities against various cancer cell lines, suggesting potential therapeutic applications .
Table 2: Anti-Proliferative Activity of Pyridinyl Carbamates
| Compound | Cell Line Tested | Cell Viability (%) at 100 µM | Activity Level |
|---|---|---|---|
| Aryl Carbamate 1 | HeLa | 60 | Moderate |
| Aryl Carbamate 2 | MCF-7 | 55 | Moderate |
| Pyridyl Urea Derivative 1 | A549 | 70 | Low |
Case Studies in Drug Development
Several case studies highlight the effectiveness of pyridinyl carbamates in drug development. For instance, researchers synthesized a series of pyridyl urea and aryl carbamate derivatives to evaluate their biological activities. The study found that specific derivatives exhibited moderate anti-proliferative effects while maintaining low cytotoxicity across multiple cell lines .
Case Study Example: Synthesis and Evaluation of Pyridyl Derivatives
- Objective: To evaluate the anti-proliferative activity of novel pyridyl derivatives.
- Methodology: Compounds were synthesized using phenyl isocyanate and evaluated against various cancer cell lines.
- Findings: Most aryl carbamates showed a decrease in cell viability by approximately 40% at a concentration of 100 µM, indicating potential for further development .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomerism of the Pyridinyl Group
The position of the pyridinyl ring within the molecular scaffold significantly impacts biological activity. In estrane-pyridine derivatives, C2-substituted pyridinyl carbamates (e.g., compounds 4a–b) exhibited superior inhibitory activity against CYP1B1 (IC₅₀ ≈ 0.3 μM), outperforming C3- or C4-substituted analogues by >50% . For instance:
| Compound | Pyridinyl Position | CYP1B1 Inhibition (%) | IC₅₀ (μM) |
|---|---|---|---|
| 4a | C2 | 85.4 ± 0.3 | 0.28 |
| 6a | C3 | ~20 | >10 |
| 11a | C4 | ~20 | >10 |
This trend aligns with molecular docking studies, where C2 substitution optimized hydrogen bonding with Asn228 in the CYP1B1 active site .
Pyridinyl vs. Phenyl Substitution
Replacing phenyl with pyridinyl in ester-carbamate hybrids abolished inhibitory activity (e.g., compounds 40, 42–45) but enhanced potency in carboxylic acid derivatives. For example:
- Compound 49 (pyridinyl + hexanoic acid): IC₅₀ = 0.15 μM (14× more potent than phenyl analogue 1) .
- Compound 47 (pyridinyl + butanoic acid): IC₅₀ = 15.24 μM (25× less potent than 49) .
The optimal chain length between the pyridinyl ring and carboxylic acid (5–6 carbons) suggests a critical distance for enzyme binding .
Functional Group Modifications
Carbamate vs. Alcohol/Ketone Derivatives
Oxidation states at C17 in steroid-pyridinyl hybrids markedly influenced CYP1B1 inhibition:
- Alcohol derivatives (4a–b) : 85–87% inhibition at 0.3 μM.
- Ketone derivatives (3a–b) : <50% inhibition .
The C17 hydroxy group likely forms a stabilizing hydrogen bond with CYP1B1, absent in oxidized analogues .
Antifungal Activity Relative to Chlorothalonil
Pyridinyl benzoylcarbamates demonstrated EC₅₀ values of 6.45–6.98 µg/mL against Botrytis cinerea, comparable to chlorothalonil (EC₅₀ = 6.82 µg/mL) . Key examples include:
| Compound | EC₅₀ (µg/mL) | Target Fungus |
|---|---|---|
| 4d | 6.45 | Botrytis cinerea |
| 4hex | 6.98 | Botrytis cinerea |
| Chlorothalonil | 6.82 | Botrytis cinerea |
Q & A
Q. What are the optimal synthetic routes for pyridinyl carbamate derivatives, and how can reaction conditions be standardized for reproducibility?
Pyridinyl carbamates are typically synthesized via nucleophilic substitution or carbamoylation of pyridine derivatives. Key steps include activating pyridine precursors (e.g., pyridinyl amines or alcohols) with reagents like triphosgene or carbamoyl chlorides. To ensure reproducibility, reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry must be rigorously controlled. NMR (¹H/¹³C) and HPLC are critical for verifying intermediate purity and final product identity . For example, in p-pyridinyl oxime carbamate synthesis, intermediates were characterized by UV absorption spectra and gel electrophoresis to confirm structural integrity and reactivity .
Q. Which analytical methods are most reliable for quantifying this compound derivatives in complex matrices?
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is preferred for high sensitivity and specificity, particularly in biological or environmental samples. For instance, ethyl carbamate analogs were quantified in alcoholic beverages using solid-phase microextraction (SPME) followed by GC/MS, achieving detection limits of 0.1–1.0 µg/L . Researchers should validate methods with internal standards (e.g., deuterated analogs) to correct for matrix effects. UV-Vis spectroscopy (200–400 nm) is also useful for tracking photodegradation or stability under irradiation .
Q. How can researchers assess the acute toxicity of pyridinyl carbamates in in vitro models?
Standard cytotoxicity assays (e.g., MTT or LDH release) in cell lines (e.g., HepG2 or HEK293) are foundational. Dose-response curves should span 0.1–100 µM to identify IC₅₀ values. Ethyl carbamate’s metabolic activation by CYP2E1 in liver microsomes highlights the need to include metabolic activation systems (e.g., S9 fractions) when evaluating genotoxicity . Parallel controls with known carcinogens (e.g., vinyl carbamate) can contextualize results .
Advanced Research Questions
Q. How do pyridinyl carbamates interact with DNA, and what methodologies resolve contradictions in binding vs. photocleaving activity?
DNA binding can be studied via fluorescence quenching, UV-Vis titration, or circular dichroism (CD) to calculate binding constants (Kb). For example, p-pyridinyl oxime carbamates showed intercalative binding (ΔTm = 2–5°C in thermal denaturation assays) . Photocleaving activity, however, requires irradiation (e.g., 365 nm UV) and gel electrophoresis to quantify strand breaks. Contradictions arise when strong binders exhibit weak cleavage (e.g., steric hindrance limiting radical generation). Computational modeling (DFT) of HOMO-LUMO gaps and spin densities can clarify mechanisms, as seen in studies linking pyridinyl radicals to CO₂ fixation .
Q. What experimental strategies differentiate this compound’s role as a catalytic intermediate vs. a terminal product in CO₂ fixation?
In situ FTIR or Raman spectroscopy can track carbamate formation during CO₂ reactions. Pyridinium-based ionic porous organic polymers (Py-iPOPs) demonstrated that pyridinyl radicals stabilize CO₂ via carbamate intermediates, which were detected isotopically (¹³C NMR) . Kinetic studies (e.g., stopped-flow UV-Vis) comparing reaction rates with/without radical scavengers (e.g., TEMPO) can confirm radical-mediated pathways. Catalytic turnover numbers (TON) should be calculated to distinguish transient intermediates from terminal products.
Q. How do species-specific metabolic differences impact this compound toxicity extrapolation from rodents to humans?
Human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP2E1) are critical for in vitro metabolism studies. Ethyl carbamate’s oxidation to vinyl carbamate in HLMs—but not in rodents—highlights species-specific risks . Stable isotope labeling (e.g., ¹⁴C-carbamates) combined with LC-MS/MS can quantify metabolites like 1,N⁶-ethenoadenosine, a DNA adduct linked to carcinogenesis. Cross-species comparisons require in silico docking (e.g., molecular dynamics simulations) to predict enzyme-substrate affinities .
Methodological Best Practices
- DNA Binding Studies : Use ethidium bromide displacement assays alongside computational docking (AutoDock Vina) to validate intercalation vs. groove binding .
- Catalytic Mechanism Elucidation : Pair EPR spectroscopy with isotopic labeling to detect radical intermediates .
- Metabolic Profiling : Integrate microsomal incubation data with in silico tools like SwissADME to predict bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
